molecular formula C5H7Cl3N2 B2674464 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride CAS No. 2418694-78-5

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B2674464
CAS No.: 2418694-78-5
M. Wt: 201.48
InChI Key: NGVWUTHRZKUYHX-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride typically involves the chlorination of 1-methyl-1H-pyrazole. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The chlorination process introduces chlorine atoms at specific positions on the pyrazole ring, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrazole ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of different pyrazole derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrazole ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-(3H)-quinazolinone: Another chlorinated heterocyclic compound with applications in medicinal chemistry.

    3-Chloro-4-methylaniline hydrochloride: A related compound used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules and materials.

Properties

IUPAC Name

3-chloro-4-(chloromethyl)-1-methylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2.ClH/c1-9-3-4(2-6)5(7)8-9;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVWUTHRZKUYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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